molecular formula C11H20BrNO2 B585542 (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 158406-99-6

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B585542
CAS No.: 158406-99-6
M. Wt: 278.19
InChI Key: MGGZYACWICDRRD-SECBINFHSA-N
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Description

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₀BrNO₂. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form (S)-tert-Butyl 3-(methyl)piperidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of (S)-tert-Butyl 3-(methyl)piperidine-1-carboxylate.

    Oxidation: Formation of piperidones or other oxidized piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its piperidine structure.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate involves its reactivity as a bromomethyl derivative. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets. This reactivity makes it a valuable intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Comparison with Similar Compounds

    (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A precursor in the synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate.

    (S)-tert-Butyl 3-(methyl)piperidine-1-carboxylate: A reduced form of the compound.

    Piperidine derivatives: Various substituted piperidines with different functional groups.

Uniqueness: this compound is unique due to its bromomethyl group, which provides distinct reactivity compared to other piperidine derivatives. This reactivity allows for versatile applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652990
Record name tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158406-99-6
Record name tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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